N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide
Description
N-[1-(3,4-Dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a heterocyclic compound featuring a 1,2,4-triazolo[4,3-b]pyridazine core fused with a propanamide side chain. Key structural features include:
- Position 6: A 4-methylphenyl substituent, which enhances hydrophobicity and may improve target binding.
- Propanamide side chain: Linked to a 3,4-dimethoxyphenethyl group, contributing to solubility and stereoelectronic properties.
This compound’s design likely aims to balance lipophilicity and bioavailability, with the dimethoxy groups increasing solubility compared to purely aromatic substituents .
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-16-5-7-18(8-6-16)20-10-12-23-27-28-24(30(23)29-20)13-14-25(31)26-17(2)19-9-11-21(32-3)22(15-19)33-4/h5-12,15,17H,13-14H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPYGGFQXJXHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NC(C)C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the 3,4-dimethoxyphenyl and 4-methylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
It appears that there is no information about the applications of the compound "[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol hydrochloride" within the provided search results. However, the search results do provide information on the synthesis of imidazole derivatives, including trifluoromethyl-containing imidazoles, and their use in various applications:
Synthesis of Imidazole Derivatives
- (1-Methyl-1H-imidazol-2-yl)methanol derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole .
- A process for preparing 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine is achieved by reacting methyl-1H-imidazole with 3-fluoro-5-trifluoromethyl-phenylamine in a suitable solvent and additional base .
- Hydrolysis of benzonitrile with in the presence of 30% obtains 3,5-bis(trifluoromethyl)benzamide .
General Applications of Imidazole Derivatives
- Imidazole derivatives have diverse applications, including uses as biological steel additives, leather softeners, silver cleaners, insecticides, textile resins, paper resins, coating resins, and plastics .
- Experimental design techniques can optimize the formulation development process of cosmetics .
- Oils extracts of crude drugs are used in varied skin conditions and to nourish and revitalize the skin .
Specific Trifluoromethyl Group-Containing Drugs
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolo[4,3-b]pyridazine scaffold is widely explored in drug discovery. Below is a detailed comparison with structural analogs:
Core Substitution Patterns
Side Chain Variations
- Target Compound : The 3,4-dimethoxyphenethyl group likely enhances binding to receptors with aromatic pockets (e.g., serotonin receptors) due to π-π stacking interactions.
- Benzimidazole Derivative (): The benzimidazole moiety could enable interactions with nucleic acids or histamine receptors, suggesting divergent therapeutic applications .
- Ethoxy-Acetamide Analog (): The ethoxy group may slow oxidative metabolism, improving half-life compared to methoxy or methyl groups .
Hypothesized Pharmacological Profiles
- Target Compound: Potential kinase inhibition (e.g., JAK/STAT pathways) due to triazolo-pyridazine’s resemblance to ATP-binding motifs. The 4-methylphenyl group may enhance selectivity .
- Methoxy-Benzo Analogs: Higher solubility could favor CNS penetration, but benzimidazole may introduce toxicity risks (e.g., genotoxicity) .
- Ethoxy Derivatives : Improved metabolic stability makes them candidates for oral administration, though reduced polarity may limit bioavailability .
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Aromatic rings : The presence of methoxy groups and a triazole moiety.
- Amide linkage : This functional group often enhances biological activity by improving binding affinity to biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide. Research indicates that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds that target thymidylate synthase and histone deacetylase (HDAC) have shown promising results in preclinical models .
Antimicrobial Activity
In addition to anticancer properties, there is evidence suggesting antimicrobial activity against certain pathogens. The triazole ring structure is known for its antifungal properties, which could extend to antibacterial effects as well.
Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory properties. This activity is crucial in the treatment of diseases where inflammation plays a key role.
Case Studies and Experimental Data
- Anticancer Studies : A study on triazole derivatives demonstrated IC50 values ranging from 0.5 to 5 μM against various cancer cell lines (e.g., NCI-H460 and HCT-15) . These findings suggest that modifications in the side chains can significantly enhance biological activity.
- Docking Studies : Molecular docking studies indicate that the compound can effectively bind to target proteins involved in cancer progression. This binding affinity correlates with observed cytotoxicity in vitro.
- Cytotoxicity Assessments : Evaluations on human cell lines (e.g., HEK-293) showed that while some derivatives exhibit potent anticancer effects, they maintain low cytotoxicity towards normal cells, highlighting their therapeutic potential .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
